[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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Overview
Description
Preparation Methods
The synthesis of [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to exhibit various pharmacophoric features, making it useful in different therapeutic applications . It interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid can be compared with other similar compounds, such as:
2-(4-Ethylpiperazin-1-yl)acetic acid hydrochloride: This compound shares a similar piperazine structure but differs in its functional groups and applications.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has a similar piperazine moiety but is used primarily for its anti-inflammatory properties.
The uniqueness of [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid lies in its specific structure and the range of applications it supports, particularly in proteomics research and organic synthesis .
Properties
IUPAC Name |
2-(N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-17-8-10-18(11-9-17)15(20)12-19(13-16(21)22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRICUVGBEETI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189209 |
Source
|
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-98-8 |
Source
|
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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